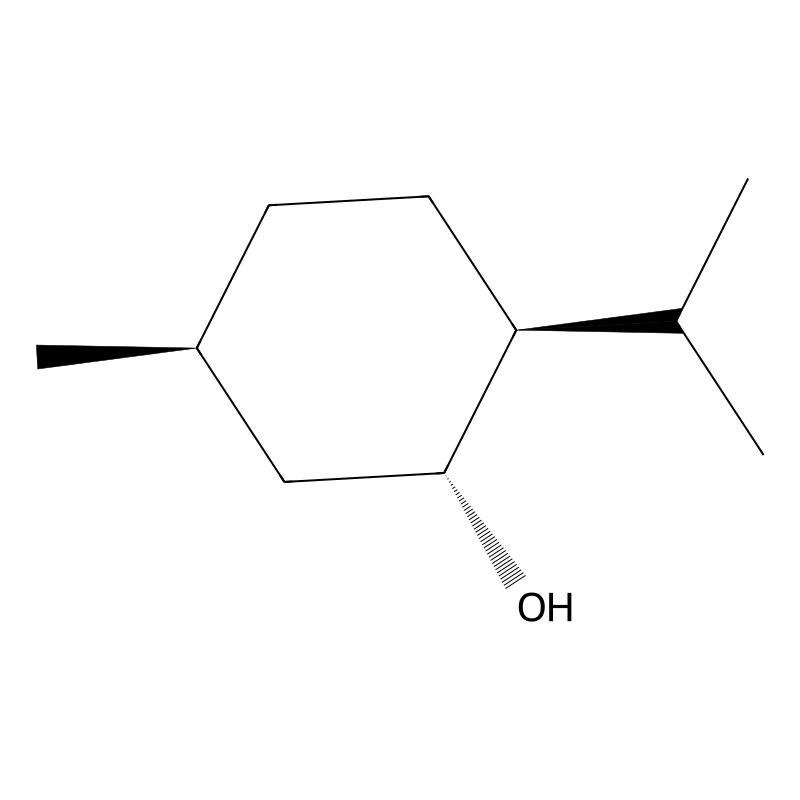Isomenthol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Sparingly soluble (in ethanol)
Canonical SMILES
Isomeric SMILES
Isomenthol is a cyclic monoterpene alcohol, specifically a stereoisomer of menthol, with the molecular formula and a molar mass of 156.3 g/mol. It is characterized by its pleasant minty aroma and is commonly found in various essential oils, particularly those derived from mint plants. Isomenthol exists in multiple stereoisomeric forms, including (+)-isomenthol and (−)-isomenthol, with the former being the more prevalent form in commercial applications .
Pharmacology and Medicine
Analgesic and Cooling Effect
Isomenthol activates TRPM8 receptors in the skin, creating a sensation of coolness and reducing pain perception. This property makes it a common ingredient in topical pain relievers, liniments, and ointments )]
Antimicrobial Activity
Studies suggest that isomenthol may exhibit antimicrobial properties against certain bacteria and fungi. Research is ongoing to explore its potential as a disinfectant or preservative ]
Important Note
While isomenthol shows promise in these areas, more research is needed to fully understand its effectiveness and safety for medicinal purposes.
Organic Chemistry and Material Science
Chirality and Stereochemistry
Isomenthol is a chiral molecule, meaning it has a non-superimposable mirror image isomer (menthol). Studying its interactions with other molecules helps scientists understand stereochemical principles and their impact on chemical reactions [Source: National Center for Biotechnology Information - PubChem - Isomenthol ()]
Solvent and Synthesis
Isomenthol's properties make it a useful solvent in some organic reactions. It can also serve as a starting material for the synthesis of other important chemicals [Source: American Chemical Society - Science - Enantioselective Hydrogenation of Cyclic α,β-Unsaturated Ketones Catalyzed by Rhodium-BINAP Complexes ()]
- Oxidation: Isomenthol can be oxidized to form corresponding ketones or aldehydes.
- Esterification: It can react with acids to form esters, which are often used in flavoring and fragrance applications.
- Dehydration: Under acidic conditions, isomenthol can undergo dehydration to yield menthene derivatives .
The compound's stability under standard conditions allows it to be utilized in various chemical syntheses without significant degradation.
Isomenthol exhibits various biological activities, including:
- Antimicrobial Properties: Studies have shown that isomenthol possesses antimicrobial effects against certain bacteria and fungi, making it useful in personal care products.
- Cooling Sensation: Like menthol, isomenthol activates cold-sensitive receptors in the skin and mucous membranes, providing a cooling effect that is beneficial in topical analgesics and oral care products .
- Potential Anti-inflammatory Effects: Preliminary research suggests that isomenthol may have anti-inflammatory properties, which could be advantageous in therapeutic applications .
Isomenthol can be synthesized through several methods:
- Hydrogenation of Thymol: This method involves the hydrogenation of thymol to produce a mixture of menthol stereoisomers, including isomenthol .
- Epimerization: Isomenthol can be obtained from the epimerization of neomenthol or other menthol stereoisomers under specific catalytic conditions .
- Extraction from Mint Oils: Natural sources such as peppermint oil can be processed to isolate isomenthol through distillation and fractional crystallization techniques .
Isomenthol finds application across various industries:
- Flavoring Agent: It is widely used as a flavoring agent in food products like confectionery, beverages, and dairy items due to its minty taste.
- Fragrance Component: In the fragrance industry, isomenthol is utilized for its pleasant aroma in perfumes and personal care products.
- Pharmaceuticals: It serves as an ingredient in topical analgesics and cough syrups due to its cooling properties and potential therapeutic benefits .
Isomenthol shares structural similarities with several other compounds derived from menthol. Here are some notable comparisons:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Menthol | Most common stereoisomer; strong cooling effect | |
| Neomenthol | Less common; has different spatial arrangement | |
| Isoneomenthol | Another stereoisomer; distinct properties | |
| Thymol | Precursor for synthetic menthol; distinct aromatic properties |
Isomenthol's uniqueness lies in its specific stereochemistry that imparts distinct sensory attributes compared to its counterparts. This makes it particularly valuable in flavoring and fragrance applications where nuanced profiles are desired .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index







